

# Introduction to 6-Methoxypyridazine-4-carboxylic Acid: A Heterocyclic Building Block

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## Compound of Interest

Compound Name: 6-Methoxypyridazine-4-carboxylic acid

Cat. No.: B1431282

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**6-Methoxypyridazine-4-carboxylic acid** (CAS: 1427202-39-8) is a substituted pyridazine, a class of aromatic heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring.[1][2] Such scaffolds are of significant interest in medicinal chemistry and materials science. Pyridazine derivatives are found in a number of herbicides and several drugs, making them a popular pharmacophore.[2][3] The unique physicochemical properties of the pyridazine ring, such as a high dipole moment and robust hydrogen-bonding capacity, are pivotal in molecular recognition and can be advantageous in drug design.[4] Understanding the solubility of this specific derivative is a critical first step in its application for synthesis, purification, formulation, and biological screening.

## Compound Profile:

- Molecular Formula:  $C_6H_6N_2O_3$ [5]
- Molecular Weight: 154.12 g/mol [5]
- IUPAC Name: **6-methoxypyridazine-4-carboxylic acid**[5]

## Physicochemical Analysis and Predictive Solubility Framework

The solubility of a molecule is governed by its structure. The principle of "like dissolves like" serves as a fundamental guideline: polar molecules tend to dissolve in polar solvents, while

non-polar molecules dissolve in non-polar solvents.[6][7] We can deconstruct **6-Methoxypyridazine-4-carboxylic acid** into its key functional components to predict its solubility profile.

- **The Pyridazine Core:** This diazine ring is inherently polar due to the two electronegative nitrogen atoms. These nitrogens act as strong hydrogen bond acceptors, promoting interaction with protic and other polar solvents.[4][8]
- **The Carboxylic Acid (-COOH) Group:** This is the most dominant functional group influencing solubility. It is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygens).[9] Crucially, its acidic nature (typical pKa for carboxylic acids is 3-5) means its solubility is exquisitely sensitive to pH. In the presence of a base, it will deprotonate to form a highly polar carboxylate salt, dramatically increasing aqueous solubility.
- **The Methoxy (-OCH<sub>3</sub>) Group:** The ether linkage contributes additional polarity and acts as another hydrogen bond acceptor site, further enhancing interactions with polar solvents.

**Synthesis of Properties:** The combination of a carboxylic acid, a polar heterocyclic ring, and a methoxy group renders **6-Methoxypyridazine-4-carboxylic acid** a decidedly polar molecule. Its solubility will be dictated by the solvent's ability to engage in hydrogen bonding and overcome the crystal lattice energy of the solid-state compound.

Table 1: Predicted Qualitative Solubility of **6-Methoxypyridazine-4-carboxylic Acid**

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High	Strong hydrogen bonding (both donation and acceptance) is possible between the solvent and the solute's carboxylic acid, pyridazine nitrogens, and methoxy group. <a href="#">[9]</a>
Polar Aprotic	DMSO, DMF, Acetonitrile	High to Moderate	These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the polar regions of the molecule. DMSO is often an excellent solvent for carboxylic acids. <a href="#">[10]</a>
Low-Polarity Ethers	Diethyl Ether, THF	Low to Sparingly Soluble	While these solvents have some polarity, their hydrogen bonding capacity is limited to acceptance only, which may be insufficient to overcome the solute's crystal lattice energy.
Non-Polar	Hexane, Toluene, Chloroform	Insoluble	The significant mismatch in polarity ("like dissolves like"

principle) means there is very little favorable interaction between the solvent and solute molecules.[6][11]

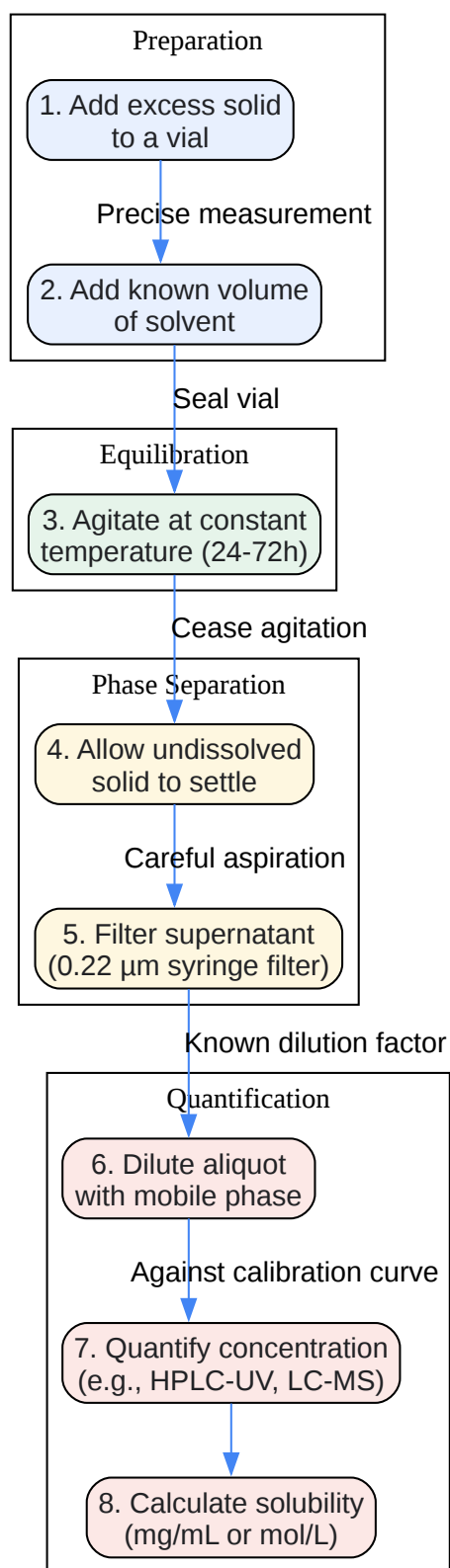
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## Standardized Protocol for Experimental Solubility Determination

Theoretical predictions require empirical validation. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility.[11] It is a robust and self-validating system when performed correctly.

## Workflow for Equilibrium Solubility Measurement

The following diagram outlines the critical steps in the shake-flask methodology.



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Caption: Workflow for the Shake-Flask Solubility Method.

## Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of **6-Methoxypyridazine-4-carboxylic acid** in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

- **6-Methoxypyridazine-4-carboxylic acid** (solid)
- Solvent of interest (e.g., HPLC-grade Methanol)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance
- Volumetric flasks and pipettes
- Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
- Quantification instrument (e.g., HPLC-UV with a validated method)

Methodology:

- Preparation: Add an excess amount of solid **6-Methoxypyridazine-4-carboxylic acid** to a vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.
- Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the organic solvent into the vial.
- Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the slurry at a constant speed for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

- **Phase Separation:** Remove the vial from the shaker and let it stand in a temperature-controlled bath for several hours to allow the excess solid to settle.
- **Sampling:** Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22  $\mu\text{m}$  syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates.<sup>[12]</sup>
- **Dilution:** Accurately dilute a known volume of the filtered saturate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.
- **Quantification:** Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
- **Calculation:** Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in appropriate units, such as mg/mL or mol/L.

**Trustworthiness through Self-Validation:** The presence of undissolved solid at the end of the experiment is the primary internal control, confirming that the solution was indeed saturated. Running samples taken at different time points (e.g., 24h and 48h) can further validate that equilibrium has been achieved.

## Conclusion

While specific experimental data for **6-Methoxypyridazine-4-carboxylic acid** is not readily available in the literature, a detailed analysis of its molecular structure provides a strong predictive foundation for its solubility. The presence of a carboxylic acid function, combined with a polar pyridazine ring, strongly suggests high solubility in polar protic and aprotic organic solvents and poor solubility in non-polar media. This guide provides both the theoretical framework for making informed solvent choices and the detailed, practical methodology required for precise experimental determination. For any application in synthesis, drug discovery, or materials science, these robust protocols will enable the generation of reliable and reproducible solubility data.

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